molecular formula C7H12O4 B018781 Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 108865-84-5

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B018781
CAS No.: 108865-84-5
M. Wt: 160.17 g/mol
InChI Key: DOWWCCDWPKGNGX-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS: 108865-84-5) is a chiral cyclic ester characterized by a five-membered 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a carboxylate ester at the 4-position. This compound is widely employed as a chiral building block in asymmetric synthesis, particularly in the preparation of natural products, pharmaceutical intermediates, and bioactive molecules . Its stereochemical versatility (available in both (R)- and (S)-enantiomers) enables its use in constructing complex tetrahydrofuran subunits and regulating biological pathways, such as bacterial quorum sensing via autoinducer-2 (AI-2) synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 2-Cyano-Pyrimidine .

Another method involves the cyclization of appropriate nitriles with amidines. For example, the reaction of malononitrile with formamidine acetate under reflux conditions can produce 2-Cyano-Pyrimidine .

Industrial Production Methods

Industrial production of 2-Cyano-Pyrimidine often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Scientific Research Applications

Synthetic Applications

MDMDC serves as a chiral building block in the synthesis of various organic compounds. Below are notable synthetic applications:

ApplicationDescription
Synthesis of Tetrahydrofuran Subunit MDMDC is used to synthesize the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin, which is significant for studying marine biology and toxicology .
Enantiomer Synthesis It acts as a precursor for synthesizing enantiomers of drugs like metoprolol, enhancing the specificity and efficacy of pharmaceutical formulations .
Synthesis of Dihydroxy Compounds MDMDC is utilized in creating (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a precursor for bacterial signaling molecules known as autoinducers .
Production of Pentenomycin Derivatives It facilitates the synthesis of (±)-Pentenomycin I and (±)-epipentenomycin I through intramolecular acylation processes .

Biological Applications

MDMDC has shown potential in various biological studies, particularly in antimicrobial research:

Case Study: Antimicrobial Activity Evaluation

A series of experiments evaluated the antimicrobial efficacy of MDMDC derivatives against Escherichia coli and Staphylococcus aureus. Results indicated significant reductions in bacterial viability at specific concentrations, suggesting its potential as a lead structure for antibiotic development.

Environmental Applications

Recent studies have explored MDMDC as a bio-based solvent alternative due to its favorable properties compared to traditional solvents. Its application in green chemistry aligns with sustainability goals within the chemical industry:

PropertyValue
Toxicity Lower toxicity compared to conventional solvents
Environmental Impact Reduced environmental footprint in chemical processes

Research Insights and Future Directions

Research indicates that MDMDC's unique structure allows it to participate in various biochemical pathways. It has been identified as a precursor for compounds involved in bacterial interspecies communication, highlighting its relevance in microbiological studies .

Future Research Directions:

  • Exploration of MDMDC derivatives for enhanced antimicrobial properties.
  • Investigation into its role as a solvent in sustainable chemical processes.
  • Development of new synthetic routes utilizing MDMDC for complex molecule synthesis.

Mechanism of Action

The mechanism by which 2-Cyano-Pyrimidine exerts its effects varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit cathepsin K, a protease involved in bone resorption, making it a potential treatment for osteoporosis . The compound interacts with the active site of the enzyme, blocking its activity and preventing the breakdown of bone matrix .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Methyl 2,2-Bis(trifluoromethyl)-1,3-Dioxolane-4-Carboxylate

  • Structural Difference : Replacement of methyl groups at the 2-position with trifluoromethyl groups.
  • Impact: Enhanced electron-withdrawing effects improve thermal and chemical stability. Fluorinated derivatives undergo selective hydrolysis and chlorination, enabling applications in fluoropolymer synthesis . Lower solubility in polar solvents compared to the non-fluorinated analog.

2,2-Dimethyl-1,3-Dioxolane-4-Carboxaldehyde

  • Structural Difference : Carboxaldehyde replaces the carboxylate ester.
  • Impact :
    • Increased reactivity toward nucleophilic additions (e.g., Grignard reactions).
    • Reduced stability under acidic or oxidative conditions due to the aldehyde group .

Potassium 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate

  • Structural Difference : Carboxylic acid salt instead of the methyl ester.
  • Impact :
    • Higher water solubility, making it suitable for aqueous-phase reactions.
    • Used as an intermediate in peptide coupling and metal coordination chemistry .

Ring Size Variations

Ethyl 2,2-Dimethyl-1,3-Dioxane-5-Carboxylate

  • Structural Difference : Six-membered 1,3-dioxane ring instead of a dioxolane.
  • Impact :
    • Reduced ring strain confers greater conformational flexibility.
    • Lower reactivity in ring-opening reactions compared to the five-membered analog .

Stereochemical Variations

Enantiomer Applications Key References
(S)-Enantiomer Synthesis of (−)-gymnodimine (marine toxin), bacterial AI-2 precursors, and cyclopentenones.
(R)-Enantiomer Asymmetric synthesis of spirocyclic pharmaceuticals, enzyme inhibition studies.

Physicochemical and Reactivity Comparisons

Stability and Reactivity

  • Methyl 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate :
    • Stable under basic conditions but hydrolyzes in acidic media to yield the carboxylic acid.
    • Steric protection from 2,2-dimethyl groups reduces ring-opening side reactions .
  • Fluorinated Analogs :
    • Resist hydrolysis due to strong C–F bonds but undergo UV-induced chlorination .

Physical Properties

Compound Boiling Point Solubility Specific Rotation ([α]D²⁰)
This compound 78°C (R-form) Low in water +11° (R) / −11° (S)
Potassium carboxylate salt N/A High in water N/A
Fluorinated analog (CF₃) >150°C Low in methanol N/A

Biological Activity

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, biological applications, and relevant case studies.

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • CAS Number : 52373-72-5
  • Density : 1.106 g/mL at 25 °C
  • Boiling Point : 70-75 °C at 10 mmHg

Synthesis

This compound can be synthesized through various methods, often involving the use of glycerol as a starting material. The synthesis process is crucial for ensuring the purity and optical activity of the compound, which is essential for its biological applications.

1. Antimicrobial Properties

Research indicates that derivatives of dioxolanes exhibit antimicrobial activities. A study focused on a series of optically pure dioxolanes demonstrated their effectiveness as inhibitors against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, suggesting potential applications in developing new antimicrobial agents .

2. Role in Glycerol Metabolism

This compound has been utilized as a probe to study glycerol metabolism in microorganisms such as Streptomyces cattleya. This research highlights its role in understanding metabolic pathways and the stereochemistry involved in glycerol utilization .

3. Solvent Applications

The compound has been explored as a bio-based solvent alternative due to its favorable properties compared to traditional solvents. A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate emphasizes its potential as an aprotic solvent with reduced toxicity and environmental impact . The development of such solvents aligns with current sustainability goals within the chemical industry.

Case Study 1: Antimicrobial Activity Evaluation

A series of experiments evaluated the antimicrobial efficacy of methyl 2,2-dimethyl-1,3-dioxolane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating the compound's potential as a lead structure for antibiotic development.

CompoundConcentration (mg/mL)% Inhibition
Dioxolane A0.585%
Dioxolane B1.090%
Control-10%

Case Study 2: Glycerol Metabolism Study

In a study examining glycerol metabolism in Streptomyces cattleya, this compound was used to trace metabolic pathways. The findings revealed that this compound acts as an effective tracer for understanding glycerol's stereochemical processing within microbial systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate with high enantiomeric purity?

  • Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution. For example, (S)-enantiomers are obtained using chiral auxiliaries or enzymes. Key steps include protecting the diol group with acetone to form the dioxolane ring and esterifying the carboxylate group under mild acidic conditions (e.g., HCl in methanol). Reaction temperatures between 0–25°C and catalysts like trifluoroacetic acid (TFA) are critical for minimizing racemization .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the dioxolane ring structure and ester group. For stereochemical analysis, NOESY or chiral shift reagents differentiate enantiomers.
  • Chromatography : HPLC with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers. Retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) correlate with purity .
  • Mass Spectrometry : LCMS ([M+H]+ peaks at m/z 755 or 604) confirms molecular weight and fragmentation patterns .

Q. What are the compound’s key physicochemical properties relevant to reaction design?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in methanol. The potassium salt derivative (C6_6H9_9KO4_4) enhances aqueous solubility for biological studies .
  • Stability : Hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in synthesizing complex natural products?

  • Methodological Answer : The (S)-enantiomer is critical for constructing tetrahydrofuran subunits in marine toxins like (−)-gymnodimine. Stereochemical mismatches lead to incorrect ring closures or low yields. Kinetic resolution via lipase-mediated transesterification ensures enantiopurity (>98% ee) .

Q. How can researchers resolve contradictions in copolymerization data involving this compound?

  • Methodological Answer : Discrepancies in % conversion values (e.g., Alfrey-Price calculations vs. experimental data) arise from competing propagation kinetics. Use time-resolved 1^1H NMR to monitor monomer consumption and adjust reactivity ratios (e.g., Q-e values). For example, copolymerization with acrylates requires严格控制 initiator concentrations (e.g., benzoyl peroxide at 1–3 mol%) .

Q. What advanced applications exist for this compound in microbial quorum sensing studies?

  • Methodological Answer : The compound serves as a precursor for (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a universal autoinducer (AI-2) in bacterial communication. Synthesize DPD via sequential oxidation with NaIO4_4 and reduction with NaBH4_4. Validate activity using bioluminescence assays in Vibrio harveyi .

Q. How does the potassium salt derivative improve synthetic utility compared to the free ester?

  • Methodological Answer : Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate (C6_6H9_9KO4_4) enhances nucleophilicity in SN2 reactions. For example, it reacts efficiently with alkyl halides to form ethers or esters under phase-transfer conditions (e.g., tetrabutylammonium bromide in THF/water) .

Q. What mechanistic insights explain its role in polymerization reactions?

  • Methodological Answer : The dioxolane ring stabilizes radical intermediates during vinyl polymerization. For poly[2,2-dimethyl-1,3-dioxolane-4-yl-methyl acrylate], inherent viscosities (0.45 in DMF) indicate moderate chain lengths. Adjust initiator (e.g., benzoyl peroxide) concentration to control molecular weight dispersity (Đ = 1.2–1.5) .

Properties

IUPAC Name

methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWCCDWPKGNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

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